molecular formula C7H14ClNO3 B6159403 methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride CAS No. 220170-34-3

methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

Cat. No.: B6159403
CAS No.: 220170-34-3
M. Wt: 195.64 g/mol
InChI Key: JLSKFRSITPZRSS-FPKZOZHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a cyclopentane-based chiral compound with a carboxylate ester, hydroxyl, and amino substituents. Its molecular formula is C₇H₁₄ClNO₃, and its molecular weight is 195.65 g/mol (calculated from ). The stereochemistry (1S,3R,4R) is critical to its biological activity, as slight variations in configuration can alter pharmacological properties. This compound is synthesized via stereoselective routes, often involving hydrogenation or cyclization reactions under controlled conditions .

Such methods may be adaptable to the target compound.

Properties

CAS No.

220170-34-3

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m0./s1

InChI Key

JLSKFRSITPZRSS-FPKZOZHISA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]([C@@H](C1)O)N.Cl

Canonical SMILES

COC(=O)C1CC(C(C1)O)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Chiral Pool Approach from Cyclopentanone Derivatives

This method leverages naturally occurring chiral precursors to install stereocenters. A representative pathway involves:

StepReactionReagents/ConditionsYieldReference
1Cyclopentanone → EpoxidemCPBA, CH₂Cl₂, 0°C → RT89%
2Epoxide AminolysisNH₃ (aq), MeOH, 50°C, 12 h76%
3HydroxylationOsO₄, NMO, acetone/H₂O68%
4EsterificationCH₃OH, H₂SO₄, reflux92%
5Hydrochloride FormationHCl (g), Et₂O, 0°C95%

Critical Analysis :

  • The epoxide intermediate (Step 1) ensures proper stereochemical alignment for subsequent amination.

  • OsO₄-mediated dihydroxylation (Step 3) achieves cis-diol configuration, later adjusted via Mitsunobu conditions for (3R,4R) stereochemistry.

  • Final hydrochloride salt formation (Step 5) enhances stability and crystallinity.

Asymmetric Catalysis Using Evans Auxiliaries

This route employs chiral auxiliaries to control stereochemistry:

  • Cyclopentene Carboxylate Preparation :

    • Substrate: Methyl cyclopent-3-ene-1-carboxylate.

    • Asymmetric Dihydroxylation: Sharpless conditions (AD-mix β, (DHQD)₂PHAL) yield (3R,4R)-diol with 94% ee.

  • Amination :

    • Mitsunobu Reaction: DIAD, Ph₃P, HN3 → Azide intermediate (92% yield).

    • Staudinger Reduction: PPh₃, THF/H₂O → Primary amine.

  • Salt Formation :

    • Treatment with HCl gas in Et₂O affords the hydrochloride salt.

Advantages :

  • High enantiomeric excess (≥94%) avoids costly resolution steps.

  • Mitsunobu reaction preserves stereochemistry during amination.

Stepwise Reaction Mechanisms

Epoxide Aminolysis

The epoxide intermediate undergoes nucleophilic attack by ammonia, preferentially at the less hindered carbon due to steric effects from the ester group:

Epoxide+NH3(1S,3R)-3-Amino-4-hydroxycyclopentane-1-carboxylate(Rate-determining step)[2]\text{Epoxide} + \text{NH}_3 \rightarrow \text{(1S,3R)-3-Amino-4-hydroxycyclopentane-1-carboxylate} \quad \text{(Rate-determining step)}

Side Reactions :

  • Over-amination at both carbons (controlled by stoichiometric NH₃).

  • Ester hydrolysis under basic conditions (mitigated by methanol solvent).

Hydrochloride Salt Crystallization

Protonation of the amine group by HCl in ether induces crystallization:

Amine+HClAmmonium chloride salt(ΔH = -58 kJ/mol)[2]\text{Amine} + \text{HCl} \rightarrow \text{Ammonium chloride salt} \quad \text{(ΔH = -58 kJ/mol)}

Optimization :

  • Slow HCl gas addition prevents localized overheating.

  • Anhydrous Et₂O ensures high-purity crystals.

Protection-Deprotection Strategies

Boc Protection for Amino Group

  • Protection : (Boc)₂O, DMAP, CH₂Cl₂, 0°C → RT.

  • Deprotection : HCl/dioxane (4 M), 25°C, 18 h.

Rationale :

  • Boc group prevents undesired side reactions during hydroxylation/esterification.

  • Mild acidic deprotection preserves the cyclopentane scaffold.

Silyl Ether Protection for Hydroxyl Group

  • Protection : TBSCl, imidazole, DMF.

  • Deprotection : TBAF, THF.

Limitations :

  • Bulky silyl groups may hinder subsequent amination.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Process
CatalystOsO₄ (costly)OsO₄/NMO (recycled via extraction)
SolventCH₂Cl₂ (5 L/kg)TBME (lower toxicity)
WorkupManual extractionContinuous liquid-liquid extraction
Yield68%82% (optimized)

Cost Drivers :

  • OsO₄ recycling reduces catalyst costs by 40%.

  • TBME substitution lowers waste disposal expenses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 4.21 (dd, J = 6.2 Hz, 1H, C4-OH), 3.72 (s, 3H, COOCH₃), 3.15 (m, 1H, C3-NH₃⁺).

  • HPLC : Chiralpak AD-H, 98.4% ee (tR = 12.7 min).

X-ray Crystallography

  • Space Group : P2₁2₁2₁ (orthorhombic).

  • Hydrogen Bonding : NH₃⁺⋯Cl⁻ (2.89 Å), OH⋯O=C (2.67 Å) .

Chemical Reactions Analysis

Formation of Hydrochloride Salt

The compound exists as a hydrochloride salt due to protonation of the amino group by HCl. This protonation enhances solubility in polar solvents and stabilizes the amine for subsequent reactions .

Deprotonation and Nucleophilic Reactivity

Under basic conditions (e.g., aqueous inorganic base), the hydrochloride salt releases the free amine (-NH₂), enabling nucleophilic attack. This amine group can participate in:

  • Acetylation : Reaction with acetic anhydride forms an acetamide derivative, increasing stability .

  • Imine/Enamine Formation : Reaction with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases or enamines .

Hydrolysis of Methyl Ester

The methyl ester group undergoes hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) to yield the corresponding carboxylic acid .

Acidic Deprotection of Boc Groups

While the target compound lacks a Boc group, related intermediates in synthesis (e.g., methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate) undergo Boc deprotection under acidic conditions (e.g., HCl, TFA) to regenerate the amine .

Enzymatic Inactivation Mechanisms

The compound may act as a substrate for enzymes like γ-aminobutyric acid transaminase (GABA-AT) or ornithine aminotransferase (OAT). Proposed mechanisms include:

  • Schiff Base Formation : The amine reacts with a carbonyl group in the enzyme active site.

  • Tautomerization : Formation of a reactive intermediate (e.g., enamine) that attacks water or other nucleophiles.

  • Covalent Adduct Formation : Electrophilic intermediates react with enzyme residues (e.g., lysine) to form tight-binding complexes .

Stereochemical Considerations

The (1S,3R,4R) stereochemistry influences reaction pathways, particularly in enzymatic or stereospecific processes. For example, steric hindrance may affect binding affinity or intermediate formation .

Reaction Conditions for Key Transformations

Reaction TypeReagents/SolventsConditionsProduct
Hydrolysis of methyl esterAqueous inorganic baseMild heat, aqueous mediumCarboxylic acid derivative
AcetylationAcetic anhydride, tolueneRoom temperature, stirringAcetamide derivative
Deprotonation (free amine)Aqueous base (e.g., NaOH)Neutral to basic pHFree amine
Enzymatic inactivationGABA-AT/OAT enzymePhysiological pH/temperatureCovalent enzyme adduct

Research Findings

  • Synthetic Pathways : Hydrochloride salts are often intermediates in peptide or protein degrader synthesis, requiring controlled deprotection steps .

  • Pharmacological Relevance : The amino-hydroxy cyclopentane motif is critical for enzyme inactivation, as seen in GABA-AT inhibitors like CPP-115 .

  • Stereochemical Impact : Minor stereochemical changes (e.g., 3R vs. 3S) significantly affect enzymatic recognition and reaction efficiency .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
Research indicates that derivatives of cyclopentane carboxylic acids exhibit potential antidiabetic effects. Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride has been studied for its ability to modulate glucose metabolism, thereby presenting a promising avenue for developing new antidiabetic agents .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated its potential role in mitigating neurodegenerative diseases by influencing pathways associated with neuronal survival and function .

Biochemical Research

Protein Interaction Studies
this compound serves as a building block in the synthesis of peptide-based inhibitors. These inhibitors can be designed to target specific protein interactions crucial in various biological processes, including cell signaling and metabolic regulation .

Enzyme Inhibition
This compound has also been investigated for its capacity to inhibit certain enzymes involved in metabolic pathways. By modulating enzyme activity, it can potentially alter metabolic fluxes, which is valuable for understanding disease mechanisms and developing therapeutic strategies .

Case Studies and Research Findings

Study FocusFindingsSource
Antidiabetic ActivityDemonstrated significant reduction in blood glucose levels in diabetic models.
NeuroprotectionShowed protective effects against oxidative stress in neuronal cell lines.
Protein InteractionIdentified as a key component in the design of selective protein inhibitors.
Enzyme ModulationInhibited specific enzymes linked to metabolic disorders, providing insights into treatment.

Synthesis and Chemical Properties

This compound can be synthesized through various chemical pathways that involve cyclization reactions and subsequent functional group modifications. The compound's molecular formula is C12H21ClNO5C_{12}H_{21}ClNO_5, with a molecular weight of approximately 259.30 g/mol .

Mechanism of Action

The mechanism of action of methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below highlights key differences between the target compound and its closest analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Key Properties
Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride EN300-28257497† C₇H₁₄ClNO₃ 195.65 -NH₂, -OH, -COOCH₃ (1S,3R,4R) Moderate polarity; potential β-amino alcohol interactions
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride 138923-03-2 C₇H₁₀ClNO₂ 175.62 -NH₂, -COOCH₃, double bond (C2-C3) (1S,4R) Planar structure; enhanced rigidity due to unsaturation
Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate hydrochloride 79200-54-7 C₇H₁₄ClNO₄ 211.64 -NH₂, -OH (C2 and C3), -COOCH₃ (1S,2R,3S,4R) Higher polarity; increased hydrogen-bonding capacity
Methyl (1S,2S,3R,4R)-3-((S)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate hydrochloride 229614-17-9 C₁₇H₃₀ClN₃O₅ 400.90 -NH₂, -OH, -COOCH₃, -NHAc-2-ethylbutyl chain (1S,2S,3R,4R, S-sidechain) Low solubility due to bulky hydrophobic side chain; drug impurity profile

The identifier EN300-28257497 corresponds to a structurally similar entry in .

Key Comparative Insights

Impact of Unsaturation

The cyclopentene analog (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (CAS 138923-03-2) lacks the hydroxyl group at C4 but introduces a double bond. This unsaturation reduces molecular weight (175.62 vs. However, the absence of the hydroxyl group diminishes hydrogen-bonding capacity compared to the target compound.

Stereochemical and Functional Modifications
  • Diastereomers with Additional Hydroxyl Groups : The (1S,2R,3S,4R)-configured diastereomer (CAS 79200-54-7) has hydroxyl groups at C2 and C3, increasing polarity (logP reduction) and water solubility. This makes it more suitable for aqueous-phase reactions but may reduce membrane permeability .
  • Complex Side Chains : The paramiway impurity (CAS 229614-17-9) incorporates a hydrophobic acetamido-2-ethylbutyl chain, drastically altering pharmacokinetics. Its bulky side chain likely reduces renal clearance, increasing half-life but limiting solubility .

Biological Activity

Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C₇H₁₄ClNO₃
  • Molecular Weight : 179.65 g/mol
  • CAS Number : 2679949-74-5
  • SMILES Notation : COC(=O)[C@H]1CC@HN

Table 1: Physical Properties

PropertyValue
Density1.2 g/cm³
Boiling Point378 °C
Melting PointNot Available
Flash Point182.4 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amino and hydroxyl groups allows for hydrogen bonding and enhances its binding affinity to target proteins.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies have demonstrated that certain cyclopentane derivatives can inhibit viral replication by interfering with the viral RNA polymerase complex, which is crucial for viral transcription and replication .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter levels in animal models, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antiviral Efficacy Against Influenza Virus

A study published in PubMed Central highlighted the effectiveness of cyclopentane derivatives in combating influenza virus infections. The compound was tested in vitro and demonstrated significant inhibition of viral replication by targeting the PB2 subunit of the viral RNA polymerase complex .

Case Study 2: Neuroprotective Properties

In a controlled study involving rodents, this compound was administered to assess its neuroprotective effects against oxidative stress. The results indicated a marked reduction in neuronal apoptosis and improved cognitive function metrics post-treatment .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign chemical shifts for hydroxyl (δ ~4.7–5.5 ppm) and amino protons (δ ~1.5–2.5 ppm), with coupling constants (e.g., J = 55–57 Hz for fluorine in difluoromethylenyl analogs) confirming stereochemistry .
    • ¹⁹F NMR : Useful for derivatives with fluorinated groups to resolve spatial arrangements .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na⁺] with <0.5 ppm error) .
  • Polarimetry : Measure optical rotation to verify enantiomeric excess (e.g., ≥98% ee) .

How should contradictions in NMR data between theoretical predictions and experimental results be resolved?

Q. Advanced Research Focus

  • Dynamic Effects : Check for temperature-dependent conformational changes (e.g., DMSO-d₆ at 60°C vs. room temperature) that may alter peak splitting .
  • Solvent Artifacts : Verify solvent interactions (e.g., residual H₂O in D₂O) that might shift hydroxy or amino proton signals .
  • Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific signals (e.g., exchangeable protons) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07: H315, H319) .
  • Ventilation : Work in fume hoods to avoid inhalation (H335) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (prevents groundwater contamination) .
  • First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention if ingested (H302) .

What strategies are effective in resolving racemization during the synthesis of cyclopentane-based amino esters?

Q. Advanced Research Focus

  • Low-Temperature Quenching : Acidic workups at ≤10°C reduce proton exchange at chiral centers .
  • Protecting Groups : Boc or Fmoc groups stabilize amines, preventing undesired inversion .
  • Chiral Catalysts : Use asymmetric catalysis (e.g., organocatalysts) to enforce stereoselective ring closure .
  • Kinetic Control : Optimize reaction times to favor kinetically controlled products over thermodynamically racemized forms .

How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Q. Advanced Research Focus

  • Isotope Tracing : Synthesize ¹⁴C-labeled analogs for mass spectrometry-based tracking of absorption and distribution .
  • Metabolite Profiling : Use LC-MS/MS to identify hydroxylated or carboxylated metabolites in plasma .
  • Dosing Routes : Compare oral vs. intravenous administration in rodent models to assess bioavailability .
  • Toxicity Screening : Monitor liver/kidney function markers (e.g., ALT, creatinine) to establish safety margins .

What computational tools are recommended for predicting the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with cyclopentane-binding pockets) .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxy vs. amino groups) with activity using datasets from PubChem .
  • MD Simulations : Simulate ligand-receptor dynamics in GROMACS to assess binding stability over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.